(4-Methylthiophen-2-yl)(2-(4-(trifluoromethyl)phenyl)morpholino)methanone
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Overview
Description
(4-Methylthiophen-2-yl)(2-(4-(trifluoromethyl)phenyl)morpholino)methanone is a synthetic organic compound with the molecular formula C17H16F3NO2S and a molecular weight of 355.38 g/mol This compound features a thiophene ring substituted with a methyl group, a trifluoromethyl-substituted phenyl ring, and a morpholino group attached to a methanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methylthiophen-2-yl)(2-(4-(trifluoromethyl)phenyl)morpholino)methanone typically involves multi-step organic synthesis techniques. One common method starts with the preparation of the thiophene ring, which is then functionalized with a methyl group. The trifluoromethylphenyl group is introduced through a Friedel-Crafts acylation reaction, followed by the formation of the morpholino group via nucleophilic substitution. The final step involves the coupling of these intermediates under controlled conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(4-Methylthiophen-2-yl)(2-(4-(trifluoromethyl)phenyl)morpholino)methanone can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the methanone moiety can be reduced to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (4-Methylthiophen-2-yl)(2-(4-(trifluoromethyl)phenyl)morpholino)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound may be studied for its potential bioactivity. The presence of the trifluoromethyl group often enhances the metabolic stability and bioavailability of compounds, making it a candidate for drug discovery and development.
Medicine
In medicine, derivatives of this compound could be investigated for their pharmacological properties. The morpholino group is known to improve the solubility and permeability of drug molecules, which could be beneficial in the design of new therapeutic agents.
Industry
In industrial applications, this compound could be used in the development of specialty chemicals, agrochemicals, or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of (4-Methylthiophen-2-yl)(2-(4-(trifluoromethyl)phenyl)morpholino)methanone depends on its specific application. In a biological context, it may interact with various molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity to these targets, while the morpholino group can improve the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
(4-Methylthiophen-2-yl)(2-(4-fluorophenyl)morpholino)methanone: Similar structure but with a fluorine atom instead of a trifluoromethyl group.
(4-Methylthiophen-2-yl)(2-(4-chlorophenyl)morpholino)methanone: Contains a chlorine atom instead of a trifluoromethyl group.
(4-Methylthiophen-2-yl)(2-(4-bromophenyl)morpholino)methanone: Contains a bromine atom instead of a trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in (4-Methylthiophen-2-yl)(2-(4-(trifluoromethyl)phenyl)morpholino)methanone makes it unique compared to its analogs. This group can significantly influence the compound’s chemical reactivity, biological activity, and physical properties, such as lipophilicity and metabolic stability.
Properties
IUPAC Name |
(4-methylthiophen-2-yl)-[2-[4-(trifluoromethyl)phenyl]morpholin-4-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3NO2S/c1-11-8-15(24-10-11)16(22)21-6-7-23-14(9-21)12-2-4-13(5-3-12)17(18,19)20/h2-5,8,10,14H,6-7,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLYKJLJSUOWWKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)N2CCOC(C2)C3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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